molecular formula C19H29N3O B1678364 Pamaquine CAS No. 491-92-9

Pamaquine

Cat. No.: B1678364
CAS No.: 491-92-9
M. Wt: 315.5 g/mol
InChI Key: QTQWMSOQOSJFBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pamaquine, an 8-aminoquinoline, is an antimalarial drug that primarily targets the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and the erythrocytic stages of all four human malarias . The hypnozoites are dormant forms of the malaria parasite in the liver, and the erythrocytic stages refer to the life cycle phase of the parasite when it infects red blood cells .

Mode of Action

It is thought to generatereactive oxygen species that damage the parasite’s cellular structures . It may also interfere with the electron transport in the parasite or bind to and alter the properties of protozoal DNA . This interaction with its targets leads to the death of the parasite, thereby stopping the infection from continuing .

Biochemical Pathways

This compound’s action affects the biochemical pathways of the malaria parasite. The major metabolite detected in the parasite after this compound administration is primaquine-5,6-orthoquinone , which is formed by oxidative demethylation of 5-hydroxyprimaquine . This metabolite reflects the pathway yielding putative active and haematotoxic metabolites of this compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, and its efficacy and toxicity have been linked to its reactive metabolites . These metabolites are primarily formed through the action of cytochrome P450-mediated pathways . .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the malaria parasite. By generating reactive oxygen species and possibly interfering with the electron transport in the parasite, this compound disrupts the parasite’s cellular structures and energy supply, leading to its death . This stops the infection from continuing and allows the person to recover .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antimalarial drugs can potentiate the action of this compound . .

Biochemical Analysis

Biochemical Properties

Pamaquine interacts with various enzymes, proteins, and other biomolecules. It undergoes metabolic activation to elicit activity against both liver stage parasites and gametocytes . The major pathways for this compound metabolism in humans involve direct conjugation, hydroxylation, and oxidative deamination .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The antimalarial activity of this compound against liver stages depends on host CYP2D6 status .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound involves a two-step biochemical relay .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is critical for understanding its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations for its use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It affects metabolic flux or metabolite levels . This compound is metabolized in humans via three pathways: direct glucuronide/glucose/carbamate/acetate conjugation, hydroxylation at different positions on the quinoline ring, and oxidative deamination .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are critical for understanding its therapeutic efficacy. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Pamaquine is synthesized through a multi-step process. The synthesis starts with the reaction of 1-chloro-4-pentanone with dimethylamine, followed by a condensation with 8-aminoquinoline . The reaction conditions typically involve the use of solvents and catalysts to facilitate the chemical transformations. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Pamaquine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Pamaquine has been used in various scientific research applications, including:

Comparison with Similar Compounds

Pamaquine is closely related to other 8-aminoquinoline compounds, such as primaquine and tafenoquine.

    Primaquine: Like this compound, primaquine is effective against the liver stages of malaria parasites. .

    Tafenoquine: Tafenoquine is a newer 8-aminoquinoline with a longer elimination half-life compared to primaquine.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWMSOQOSJFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride)
Record name Pamaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90862331
Record name Pamaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-92-9
Record name Pamaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382
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Record name Pamaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does pamaquine exert its antimalarial activity?

A1: While the precise mechanism remains to be fully elucidated, this compound's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that this compound and its metabolites can:

  • Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]
  • Inhibit parasite growth: this compound may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]

Q2: What is the role of this compound metabolites in its activity?

A2: Research suggests that some metabolites of this compound, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of this compound. [, , ]

Q3: Does this compound target specific stages of the malaria parasite lifecycle?

A3: this compound exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.

Q5: What spectroscopic techniques have been employed to characterize this compound?

A5: Researchers have utilized various spectroscopic techniques to analyze this compound, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying this compound's binding to proteins and DNA. [, ]

Q6: What are the main concerns regarding this compound's toxicity?

A6: this compound can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:

  • Hemolytic anemia: this compound can trigger the destruction of red blood cells, leading to anemia. [, , ]
  • Methemoglobinemia: This condition arises when this compound metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]

Q7: Has resistance to this compound been reported?

A7: While not as widespread as with other antimalarials, resistance to this compound has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]

Q8: What is the current research focus regarding this compound?

A8: Although this compound is no longer widely used clinically, research continues to explore:

  • Drug interactions: Understanding how this compound interacts with other drugs, particularly those metabolized by the same enzymes. [, ]
  • Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to this compound resistance. []
  • Novel drug development: Using this compound's structure and properties as a basis for designing safer and more effective antimalarials. []

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